molecular formula C8H8BrClS B13499755 1-Bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene

1-Bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene

Cat. No.: B13499755
M. Wt: 251.57 g/mol
InChI Key: MXPHLJOEVRSLGU-UHFFFAOYSA-N
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Description

1-Bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene is an organic compound with the molecular formula C8H8BrClS It is a derivative of benzene, featuring bromine, chlorine, and methylsulfanyl substituents

Preparation Methods

The synthesis of 1-Bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene typically involves multi-step organic reactions. One common method includes:

    Bromination: Starting with a benzene derivative, bromination is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the desired position.

    Methylsulfanylation: Finally, the methylsulfanyl group is introduced using a thiol compound like methanethiol (CH3SH) in the presence of a base such as sodium hydroxide (NaOH).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles. For example, nucleophilic substitution with sodium methoxide (NaOCH3) can replace the bromine atom with a methoxy group.

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: The compound can undergo reduction reactions, such as the reduction of the chloromethyl group to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene involves its ability to undergo nucleophilic substitution reactions, forming covalent bonds with target molecules. The bromine and chlorine atoms act as leaving groups, allowing the compound to interact with nucleophiles in biological systems. This interaction can modulate the activity of enzymes and other proteins, affecting various cellular pathways.

Comparison with Similar Compounds

1-Bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene can be compared with other similar compounds, such as:

    1-Bromo-3-(chloromethyl)benzene: Lacks the methylsulfanyl group, making it less versatile in certain chemical reactions.

    1-Bromo-2-(methylsulfanyl)benzene: Lacks the chloromethyl group, limiting its applications in nucleophilic substitution reactions.

    1-Chloro-3-(methylsulfanyl)benzene:

The presence of both bromine and chlorine atoms, along with the methylsulfanyl group, makes this compound unique and valuable for various research and industrial applications.

Properties

Molecular Formula

C8H8BrClS

Molecular Weight

251.57 g/mol

IUPAC Name

1-bromo-3-(chloromethyl)-2-methylsulfanylbenzene

InChI

InChI=1S/C8H8BrClS/c1-11-8-6(5-10)3-2-4-7(8)9/h2-4H,5H2,1H3

InChI Key

MXPHLJOEVRSLGU-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=C1Br)CCl

Origin of Product

United States

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